![molecular formula C13H16O2 B1441057 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde CAS No. 883525-02-8](/img/structure/B1441057.png)
2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde
Overview
Description
“2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde” is a chemical compound that likely contains a benzaldehyde group, which is an aromatic aldehyde, and a cyclopropylmethoxy group, which is a type of ether . The “5-ethyl” part suggests that an ethyl group is attached to the fifth carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde” are not available, similar compounds have been synthesized through various methods. For instance, a related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile .
Scientific Research Applications
Antibacterial Agents
2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde: may serve as a precursor in the synthesis of benzimidazole derivatives, which have shown promising antibacterial activity. These compounds can inhibit the growth of bacteria such as Bacillus subtilis and Pseudomonas aeruginosa , which are common pathogens responsible for various infections .
Drug Development
The compound’s structure could be pivotal in the development of new drugs. Benzimidazole, a related compound, is a core structure in many therapeutic drugs used in research, such as proton pump inhibitors and antihypertensives. By extension, 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde could be instrumental in creating novel medications .
Organic Synthesis
This compound may be used as a reagent in organic synthesis due to its unique chemical properties. It could participate in various chemical reactions, contributing to the synthesis of complex organic molecules that have potential applications in pharmaceuticals and materials science.
Enzymatic Synthesis
In chemo-enzymatic processes, 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde could be involved in reactions catalyzed by enzymes such as lipases. This approach is often used to create specific stereoisomers of pharmaceutical compounds, which can have different biological activities .
Analytical Chemistry
The compound could be used as a standard or reagent in analytical methods. Its well-defined structure and properties make it suitable for use in techniques like HPLC, GC-MS, and NMR spectroscopy to identify and quantify other substances.
Medicinal Chemistry
Given its structural similarity to compounds with known medicinal properties, 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde could be a valuable tool in medicinal chemistry for the design of new ligands that can interact with biological targets, potentially leading to the discovery of new therapeutic agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-ethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-10-5-6-13(12(7-10)8-14)15-9-11-3-4-11/h5-8,11H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPVLLGAMCLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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